D₄ Receptor Binding Affinity: U‑99363E Occupies a Distinct Affinity Niche Between Ultra‑High‑Affinity and Moderate‑Affinity D₄ Ligands
U‑99363E exhibits a Ki of 2.2 nM for the cloned human dopamine D₄ receptor, placing its affinity between that of its 3‑isopropoxy congener U‑101958 (Ki = 1.4 nM) and the structurally distinct D₄ antagonist U‑101387/Sonepiprazole (Ki = 10 nM) [1][2]. Other benchmark D₄ ligands occupy different affinity positions: L‑745,870 (Ki = 0.43–0.51 nM) and RBI‑257 (Ki = 0.3 nM) are 5‑ to 7‑fold more potent, whereas clozapine, an atypical antipsychotic without D₄ selectivity, binds with Ki = 1.6 nM—comparable to U‑99363E but with a far broader receptor‑activity profile [3][4][5]. This 2.2 nM affinity niche makes U‑99363E suitable for experiments where ultra‑high potency is not required or where a moderate washout rate is advantageous.
| Evidence Dimension | Dopamine D₄ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 nM (U‑99363E; cloned human D₄ receptor) |
| Comparator Or Baseline | U‑101958: Ki = 1.4 nM; U‑101387: Ki = 10 nM; L‑745,870: Ki = 0.43–0.51 nM; RBI‑257: Ki = 0.3 nM; Clozapine: Ki = 1.6 nM (all cloned human D₄ receptor) |
| Quantified Difference | 1.6‑fold lower affinity than U‑101958; 4.5‑fold higher affinity than U‑101387; 5‑ to 7‑fold lower affinity than L‑745,870 and RBI‑257; comparable to clozapine (1.4‑fold lower) |
| Conditions | Competition radioligand binding assays using cloned human dopamine D₄ receptor expressed in transfected cell lines; [³H]spiperone or equivalent radioligand |
Why This Matters
The intermediate D₄ affinity of U‑99363E provides a distinct experimental window—lower than ultra‑potent ligands (reducing the risk of irreversible or slowly reversible binding) yet sufficiently high for robust target engagement in in vitro D₄‑selective blockade experiments.
- [1] Schlachter SK, Poel TJ, Lawson CF, Dinh DM, Lajiness ME, Romero AG, Rees SA, Duncan JN, Smith MW. Substituted 4‑aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D₄ receptor. Eur J Pharmacol. 1997 Mar 19;322(2‑3):283‑6. doi:10.1016/s0014‑2999(97)00013‑7. PMID: 9098699. View Source
- [2] Merchant KM, Gill GS, Harris DW, Huff RM, Eaton MJ, Lookingland K, Lutzke BS, McCall RB, Piercey MF, Schreur PJ, Sethy VH, Smith MW, Svensson KA, Tang AH, Vonvoigtlander PF, TenBrink RE. Pharmacological characterization of U‑101387, a dopamine D₄ receptor selective antagonist. J Pharmacol Exp Ther. 1996 Dec;279(3):1392‑403. PMID: 8968365. View Source
- [3] Patel S, Freedman S, Chapman KL, Emms F, Fletcher AE, Knowles M, Marwood R, McAllister G, Myers J, Patel S, Curtis N, Kulagowski JJ, Leeson PD, Ridgill M, Graham M, Matheson S, Rathbone D, Watt AP, Bristow LJ, Rupniak NM, Baskin E, Lynch JJ, Ragan CI. Biological profile of L‑745,870, a selective antagonist with high affinity for the dopamine D₄ receptor. J Pharmacol Exp Ther. 1997 Nov;283(2):636‑47. PMID: 9353380. View Source
- [4] Kula NS, Baldessarini RJ, Kebabian JW, Bakthavachalam V, Xu L. RBI‑257: a highly potent dopamine D₄ receptor‑selective ligand. Eur J Pharmacol. 1997 Jul 23;331(2‑3):333‑6. doi:10.1016/s0014‑2999(97)01065‑0. PMID: 9274997. View Source
- [5] Seeman P, Corbett R, Van Tol HH. Atypical neuroleptics have low affinity for dopamine D₂ receptors or are selective for D₄ receptors. Neuropsychopharmacology. 1997 Feb;16(2):93‑110. doi:10.1016/S0893‑133X(96)00187‑X. (Clozapine Ki = 1.6 nM at D₄ by direct [³H]clozapine binding). View Source
